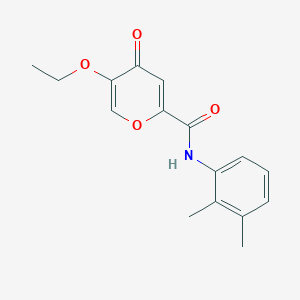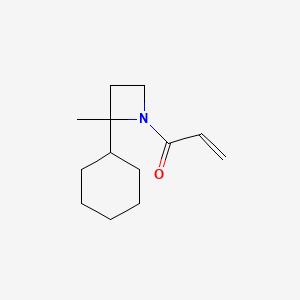
cis-2,3-Dimethylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2,3-Dimethylcyclopropanecarboxylic acid (DMC) is a cyclopropane derivative that has gained significant attention in the field of medicinal chemistry due to its various biological activities. DMC is a chiral compound that has two enantiomers, namely cis and trans. The cis isomer of DMC has been found to exhibit potent biological activities, which has led to its extensive study in the field of drug discovery.
Applications De Recherche Scientifique
1. Analysis of Pyrethroid Metabolites in Human Urine The compound is crucial in the analysis of pyrethroid metabolites in human urine, aiding in monitoring exposure to synthetic pyrethroids. This application is significant in both environmental and occupational health contexts. Techniques like gas chromatography-mass spectrometry are employed for this purpose, highlighting its importance in analytical chemistry (Arrebola et al., 1999).
2. Method Development for Pyrethroid Biomonitoring Research has focused on developing methods to measure cis-2,3-Dimethylcyclopropanecarboxylic acid and similar compounds in biological samples. This is vital for assessing exposure to pyrethroids, commonly used insecticides. High-Performance Liquid Chromatography–Tandem Mass Spectrometry is a notable method used in these studies (Baker et al., 2004).
3. Synthesis and Stereochemistry in Organic Chemistry The compound plays a role in the field of organic chemistry, particularly in the synthesis of cis-pyrethroids. Its synthesis involves interesting stereochemical aspects, which are crucial for creating specific isomers with desired properties. Such research has implications in developing new insecticides and related compounds (Babler & Invergo, 1981).
4. Environmental and Public Health Studies Studies involving this compound contribute to understanding the environmental and public health impacts of pyrethroid usage. This includes monitoring pyrethroid metabolites in various populations to assess exposure levels, which is crucial for devising public health policies (Wielgomas & Piskunowicz, 2013).
5. Thermodynamic and Physical Property Studies Research on the heat capacities and thermodynamic properties of related cyclopropanecarboxylic acids contributes to a deeper understanding of their physical characteristics. Such studies are important in the context of material science and chemical engineering (Xue et al., 2007).
6. Analytical Method Development in Toxicology The compound is central to the development of analytical methods in toxicology, particularly for determining pyrethroid metabolites in biological samples. This has direct implications for assessing exposure risks and understanding the toxicology of synthetic pyrethroids (Leng & Gries, 2005).
Propriétés
IUPAC Name |
2,3-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMUQZKBLIXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)

![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2955257.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2955258.png)
![1-[5-(3-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2955260.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)
![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)

![1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride](/img/structure/B2955266.png)
![N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)
![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)
